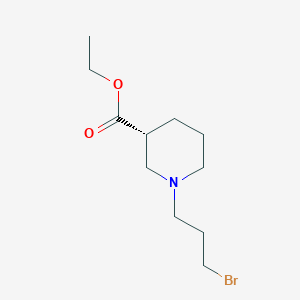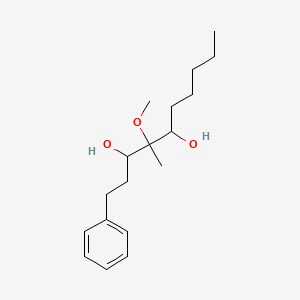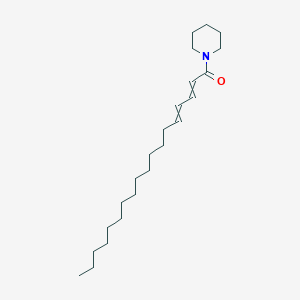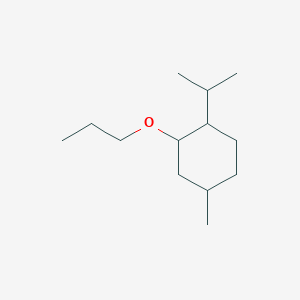
Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of benzoic acid moieties and a trichloroethyl ester group, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester typically involves the esterification of benzoic acid derivatives with 2,2,2-trichloroethanol. The reaction is often catalyzed by dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester involves its interaction with molecular targets through its ester and benzoic acid groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 3,5-bis(benzoyloxy)-, ethyl ester
- Benzoic acid, 3,5-bis(benzoyloxy)-, methyl ester
- Benzoic acid, 3,5-bis(benzoyloxy)-, propyl ester
Uniqueness
What sets benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester apart from similar compounds is the presence of the trichloroethyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts.
Propiedades
Número CAS |
143330-92-1 |
|---|---|
Fórmula molecular |
C23H15Cl3O6 |
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 3,5-dibenzoyloxybenzoate |
InChI |
InChI=1S/C23H15Cl3O6/c24-23(25,26)14-30-20(27)17-11-18(31-21(28)15-7-3-1-4-8-15)13-19(12-17)32-22(29)16-9-5-2-6-10-16/h1-13H,14H2 |
Clave InChI |
DPJSVKACQDEORQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)OCC(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-](/img/structure/B12553895.png)
![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)
![4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine](/img/structure/B12553909.png)


![2-{[2-(Dimethylamino)ethyl]selanyl}ethan-1-ol](/img/structure/B12553920.png)
![2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole](/img/structure/B12553928.png)
![1H-2-Benzopyran-1-one, 6,8-dimethoxy-3-[(phenylmethoxy)methyl]-](/img/structure/B12553961.png)
![[(1R,2S)-2-Cyclohexylcyclopropyl]methanol](/img/structure/B12553969.png)
![4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide](/img/structure/B12553971.png)

